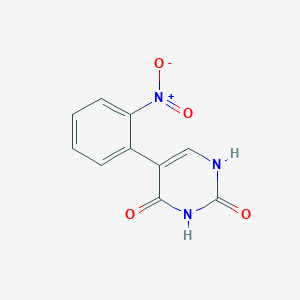
5-(2-Nitrophenyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Nitrophenyl)uracil is a compound with the molecular formula C10H7N3O4 and a molecular weight of 233.183 g/mol . It is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound is characterized by the presence of a nitrophenyl group attached to the uracil ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)uracil typically involves the nitration of phenyluracil derivatives. One common method is the reaction of 5-phenyluracil with nitric acid under controlled conditions to introduce the nitro group at the 2-position of the phenyl ring . The reaction is usually carried out in a mixture of sulfuric acid and acetic anhydride to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The nitration reaction is followed by purification steps such as recrystallization and chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)uracil undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Nitric acid and sulfuric acid for nitration.
Substitution: Various nucleophiles such as amines and thiols under basic conditions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Nitroso derivatives: Formed by the oxidation of the nitro group.
Substituted uracils: Formed by nucleophilic substitution reactions.
Scientific Research Applications
5-(2-Nitrophenyl)uracil has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)uracil involves its interaction with biological macromolecules such as DNA and proteins. The nitrophenyl group can form hydrogen bonds and other non-covalent interactions with nucleic acids, potentially interfering with their function. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Phenyluracil: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Fluorouracil: Contains a fluorine atom instead of a nitrophenyl group, widely used as an anticancer agent.
6-Amino-1,3-dimethyluracil: Contains an amino group, used in the synthesis of other heterocyclic compounds.
Uniqueness
5-(2-Nitrophenyl)uracil is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and biochemistry .
Properties
CAS No. |
749860-58-0 |
|---|---|
Molecular Formula |
C10H7N3O4 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
5-(2-nitrophenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H7N3O4/c14-9-7(5-11-10(15)12-9)6-3-1-2-4-8(6)13(16)17/h1-5H,(H2,11,12,14,15) |
InChI Key |
IUFJGRHYTNEAEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



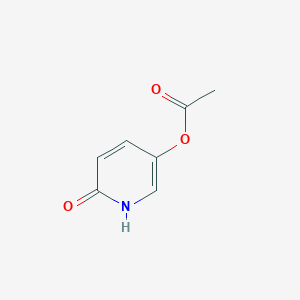
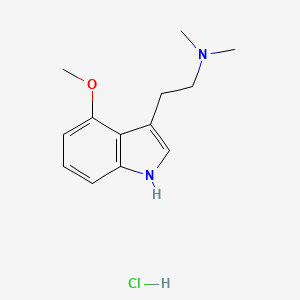
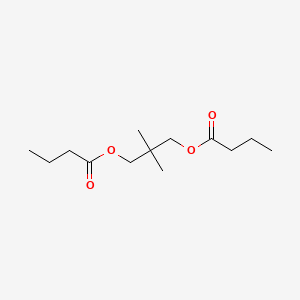
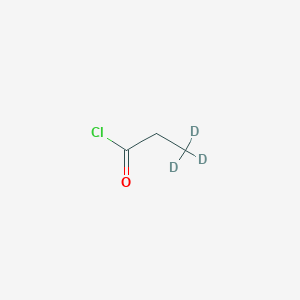
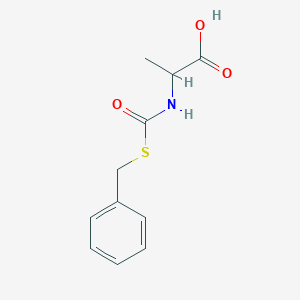
![3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide](/img/structure/B13755154.png)
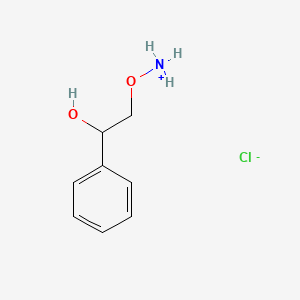
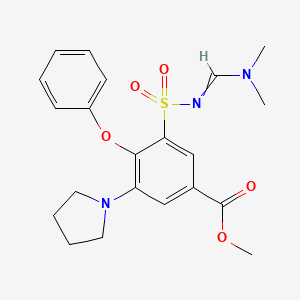

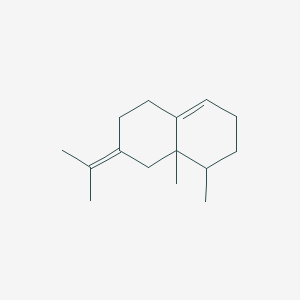
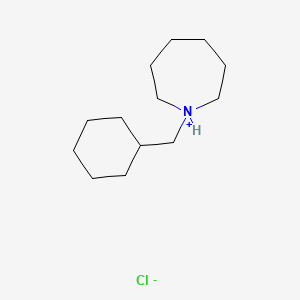
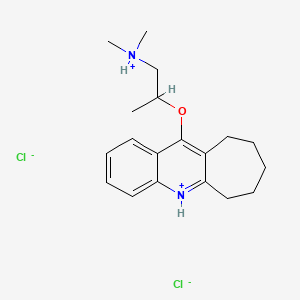
![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
